Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine

Description

Molecular Architecture and Substituent Configuration Analysis

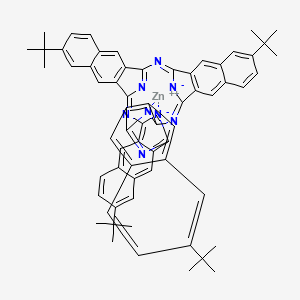

The molecular structure of zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine derives from a naphthalocyanine backbone, an expanded analogue of phthalocyanine featuring fused naphthalene rings. The core consists of four isoindole units linked by nitrogen atoms, forming an 18-π-electron aromatic system. A zinc ion resides at the center, coordinated to four pyrrolic nitrogen atoms in a square-planar geometry.

The tert-butyl groups at the peripheral positions introduce significant steric bulk, altering the compound’s electronic and spatial properties. Computational models suggest these substituents adopt a staggered conformation to minimize steric hindrance, creating a distorted saddle-shaped macrocycle. This distortion reduces π-π stacking interactions in the solid state compared to unsubstituted naphthalocyanines.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₆₄H₅₆N₈Zn |

| Molecular Weight | 1002.57 g/mol |

| Coordination Geometry | Square-planar (Zn²⁺ center) |

| Substituent Positions | 2, 11, 20, 29 |

The compound’s solubility in nonpolar solvents, such as toluene and chloroform, arises from the hydrophobic tert-butyl groups, which disrupt intermolecular interactions. This contrasts with unsubstituted naphthalocyanines, which exhibit limited solubility due to strong π-π stacking.

Properties

Molecular Formula |

C64H56N8Zn |

|---|---|

Molecular Weight |

1002.6 g/mol |

IUPAC Name |

zinc;8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene |

InChI |

InChI=1S/C64H56N8.Zn/c1-61(2,3)41-17-13-33-25-45-49(29-37(33)21-41)57-65-53(45)70-58-51-31-39-23-43(63(7,8)9)19-15-35(39)27-47(51)55(67-58)72-60-52-32-40-24-44(64(10,11)12)20-16-36(40)28-48(52)56(68-60)71-59-50-30-38-22-42(62(4,5)6)18-14-34(38)26-46(50)54(66-59)69-57;/h13-32H,1-12H3;/q-2;+2 |

InChI Key |

QSAQNAXTLSXDAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine typically involves the cyclotetramerization of 2,3-dicyanonaphthalene in the presence of zinc salts. The reaction is carried out under high-temperature conditions, often exceeding 200°C, in a solvent such as quinoline or 1-chloronaphthalene. The presence of tert-butyl groups at the peripheral positions enhances the solubility and prevents aggregation of the naphthalocyanine molecules .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to achieve high purity levels required for its applications in photonics and optoelectronics .

Chemical Reactions Analysis

Types of Reactions

Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states, which are useful in studying electron transfer processes.

Reduction: It can be reduced using reducing agents like sodium borohydride, leading to changes in its electronic properties.

Substitution: The tert-butyl groups can be substituted with other functional groups to modify its solubility and electronic characteristics.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc naphthalocyanine dioxides, while reduction can yield zinc naphthalocyanine hydrides .

Scientific Research Applications

Photodynamic Therapy

One of the most significant applications of zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. The compound can generate singlet oxygen when irradiated with light, which is effective in selectively targeting and destroying cancer cells while preserving healthy tissues .

Case Study: Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor effects. In vitro studies showed that upon light activation, the compound significantly reduced the viability of various cancer cell lines. For instance, a study reported a reduction in tumor growth in mice models treated with this photosensitizer .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. The compound has shown effectiveness against several pathogenic bacteria and fungi when activated by light.

Case Study: Bacterial Inhibition

A study highlighted its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli under light exposure. The mechanism involves the generation of reactive oxygen species that disrupt cellular functions in these microorganisms .

Material Science Applications

In material science, this compound is utilized for its optical and electronic properties . Its high extinction coefficients and long absorption wavelengths make it suitable for applications in organic photovoltaics and sensors.

The integration of this compound with nanomaterials such as carbon nanotubes has been explored to enhance its properties further. These hybrid materials exhibit improved stability and functionality in sensing applications due to better π-π interactions and electron transfer capabilities .

Case Study: Carbon Nanotube Composites

Research focused on hybrid materials combining this compound with single-walled carbon nanotubes demonstrated enhanced optical sensing capabilities. The composites showed increased sensitivity to environmental changes due to the synergistic effects of both materials .

Mechanism of Action

The mechanism of action of Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine involves its ability to absorb light and undergo electronic transitions. Upon light absorption, the compound transitions from the ground state to an excited singlet state (S1). It can then undergo intersystem crossing to a triplet state (T1), which can interact with molecular oxygen to produce reactive oxygen species. These reactive species are responsible for the compound’s photodynamic effects in biological systems .

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Features

Functional Insights

- Central Metal Influence :

- Substituent Effects :

Photophysical Properties

Optical and Electronic Behavior

- Aggregation-Induced S₂ Emission : Unique to ZnTTBNc in solid state due to restricted tert-butyl motion, enabling higher-energy S₂→S₀ transitions .

- NIR Performance : ZnTTBNc and VTTBNc outperform phthalocyanines (e.g., ZnTtBPC) in NIR absorption, critical for deep-tissue imaging .

Photoacoustic Imaging (PAI)

- ZnTTBNc’s hydrophobicity enables high encapsulation (~10⁷ molecules/microbubble) in polymeric microbubbles, enhancing PA signal intensity at 770 nm .

- Comparatively, CoNc (cobalt naphthalocyanine) has similar NIR absorption but lower encapsulation efficiency due to reduced hydrophobicity .

Photothermal Therapy

- ZnTTBNc generates localized heat under NIR irradiation, exploited in subcellular-sized nanoheaters . VTTBNc, while photothermally active, suffers from photodegradation .

Photopolymerization

Biological Activity

Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine (ZnBNc) is a synthetic compound that has garnered attention for its potential applications in photodynamic therapy (PDT), imaging, and antimicrobial activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and its applications in medical and therapeutic contexts.

Chemical Structure and Properties

ZnBNc is a member of the naphthalocyanine family, characterized by its hydrophobic nature and strong absorption in the near-infrared (NIR) region. The structure allows for effective light absorption, which is critical for phototherapeutic applications. Its unique properties include:

- High NIR extinction coefficient : Facilitates deep tissue penetration.

- Hydrophobicity : Aids in formulation with surfactants for improved solubility.

- Metal chelation : Zinc at the center enhances stability and reactivity.

Photodynamic Therapy (PDT)

ZnBNc has been extensively studied for its role in PDT, a treatment modality that utilizes light-activated compounds to induce cellular damage in targeted tissues. The mechanism involves:

- Light Activation : Upon exposure to specific wavelengths of light (typically around 670 nm), ZnBNc generates reactive oxygen species (ROS), leading to cellular apoptosis.

- Cellular Uptake : Enhanced permeability and retention (EPR) effects improve the accumulation of ZnBNc in tumor tissues.

- Induction of Apoptosis : Studies have shown that ZnBNc can significantly reduce cell viability in melanoma spheroids by approximately 50% when activated with light .

Antimicrobial Activity

Recent research indicates that ZnBNc exhibits antimicrobial properties against various pathogens. For instance:

- Study Findings : Menthol-modified zinc(II) phthalocyanine regioisomers displayed photoinduced antimicrobial activity against Staphylococcus aureus, suggesting potential applications in infection control .

- Mechanism : The generation of ROS upon light activation disrupts bacterial cell membranes and metabolic functions.

Phototoxicity in Melanoma Treatment

A significant study evaluated the efficacy of ZnBNc conjugated with gold nanoparticles (AuNPs) on A375 human melanoma spheroids. Key findings included:

- Phototoxic Effect : ZnBNc-AuNP conjugates demonstrated enhanced cellular uptake and cytotoxicity compared to free ZnBNc.

- Experimental Setup : The study utilized MTT viability assays and ATP luminescence assays to measure cell viability post-treatment .

| Treatment Type | Cell Viability Reduction (%) | Concentration (µM) |

|---|---|---|

| Free ZnBNc | ~50 | 12.73 |

| ZnBNc-AuNP | Significantly higher | 12.73 |

Imaging Applications

ZnBNc has also been explored as a contrast agent for photoacoustic imaging due to its strong NIR absorption characteristics:

- Study Insights : Surfactant-stripped micelles containing ZnBNc showed minimal toxicity and effective imaging capabilities in vivo, indicating its utility as a diagnostic tool .

- Imaging Efficacy : The compound demonstrated strong signals in lymph nodes after oral administration, providing insights into its biodistribution and potential as an imaging agent.

Q & A

Q. What are the key synthetic considerations for obtaining high-purity ZnTTBNc for optical applications?

ZnTTBNc synthesis requires careful control of dye content (≥90%) and purification steps to minimize aggregation. Solvents like DMSO are optimal for dissolving hydrophobic macrocycles, while absorbance spectroscopy at 769 nm confirms electronic purity . Chromatographic methods (e.g., column chromatography) are recommended to isolate monomeric species, critical for reproducible optical properties .

Q. What spectroscopic techniques are essential for characterizing ZnTTBNc's electronic structure?

UV-vis spectroscopy (absorption peak at 769 nm) and fluorescence spectroscopy (excitation at 640 nm, emission 670–850 nm) are standard for assessing π-π* transitions . FTIR spectroscopy validates metal-ligand coordination, while SEM-EDX confirms Zn²+ binding in sensor applications .

Q. How do tert-butyl substituents influence ZnTTBNc's solubility and aggregation?

The tert-butyl groups enhance solubility in organic solvents (e.g., methylene chloride) via steric hindrance, reducing π-π stacking. This prevents aggregation, critical for maintaining high quantum yields in imaging applications . Solvent polarity adjustments (e.g., using DMSO/water mixtures) further modulate dispersion .

Q. What are the thermal stability limits of ZnTTBNc in high-temperature applications?

While ZnTTBNc's thermal stability is not explicitly reported, structurally analogous vanadyl naphthalocyanines exhibit stability up to 300°C. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for empirical validation .

Advanced Research Questions

Q. How can researchers address discrepancies in ZnTTBNc's corrosion inhibition efficiency under varying temperatures?

Inhibition efficiency decreases with temperature (30–70°C) due to competitive adsorption/desorption. Synergistic additives like KI improve performance by forming protective layers. Langmuir adsorption isotherms and QSAR models reconcile experimental data with molecular descriptors (e.g., binding energies, substituent effects) .

Q. What methodological challenges arise when using ZnTTBNc nanonaps for in vivo intestinal imaging?

Intestinal motility during scans introduces motion artifacts, requiring strong anesthesia (e.g., 3% isoflurane). Reduced resolution or faster acquisition protocols (e.g., multispectral optoacoustic tomography) mitigate trade-offs between scan time (≥30 minutes) and spatial detail .

Q. What strategies optimize ZnTTBNc encapsulation in polymeric microbubbles for dual-modal imaging?

ZnTTBNc's hydrophobicity enables high loading (~10⁷ molecules/microbubble) in polybutyl cyanoacrylate (PBCA) shells. Solvent emulsification (e.g., methylene chloride/Pluronic F127) and surfactant tuning (Triton X-100) enhance encapsulation efficiency. PA/US signal ratios are calibrated via absorbance at 770 nm .

Q. How do π-π interactions between ZnTTBNc and graphene oxide (GO) enhance photoelectric conversion?

π-Stacking with GO planar surfaces stabilizes hybrid materials, confirmed by fluorescence quenching and redshifted absorbance. Photocurrent measurements under NIR irradiation (e.g., 808 nm lasers) quantify charge transfer efficiency, enabling applications in organic photovoltaics .

Q. How can computational methods predict ZnTTBNc-based sensor selectivity for competing metal ions?

Hartree-Fock calculations of binding energies (e.g., Zn²+ vs. Cu²+) identify selectivity trends. Experimental validation via potentiometric titrations in real samples (e.g., serum, wastewater) refines detection limits (5.0 × 10⁻⁹ mol/L) .

Q. What experimental design principles reconcile conflicting data on ZnTTBNc's aggregation in aqueous media?

Dynamic light scattering (DLS) and cryo-TEM differentiate monomeric vs. aggregated states. Surface modification with PEGylated lipids or co-solvents (e.g., ethanol/SAIB mixtures) stabilizes colloidal dispersions, critical for consistent bioimaging .

Notes

- Methodological Rigor : Cross-validate findings using complementary techniques (e.g., SEM-EDX with computational modeling) .

- Data Contradictions : Address temperature-dependent behaviors via Arrhenius kinetics or isothermal titration calorimetry .

- Advanced Applications : Prioritize hybrid material systems (e.g., GO-ZnTTBNc) for multifunctional theranostics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.